1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA
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Overview
Description
1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA typically involves the reaction of adamantylmethylamine with 2-hydroxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 1-(1-Adamantylmethyl)-3-(2-oxoethyl)urea.
Reduction: Formation of 1-(1-Adamantylmethyl)-3-(2-aminoethyl)urea.
Substitution: Formation of various substituted urea derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral or antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and facilitate its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-[(ADAMANTAN-1-YL)METHYL]-3-(2-HYDROXYETHYL)UREA can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: An antiviral drug used to treat influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
These compounds share the adamantane core structure, which imparts unique properties such as enhanced stability and lipophilicity
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-(2-hydroxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-2-1-15-13(18)16-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,17H,1-9H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGMRPMTRWQFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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